molecular formula C13H13N3O2 B3825951 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-pyrimidinamine

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-pyrimidinamine

Cat. No. B3825951
M. Wt: 243.26 g/mol
InChI Key: CBVJYNVYKVYQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-pyrimidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as 6-methyl-4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-2-aminopyrimidine or MDBP.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-pyrimidinamine varies depending on its application. In medicine, this compound has been found to inhibit the activity of certain enzymes that are essential for cancer cell growth. In addition, it has also been found to induce apoptosis, or programmed cell death, in cancer cells. In agriculture, this compound inhibits the activity of an enzyme that is essential for the growth of weeds. In materials science, this compound can act as a building block for the synthesis of new materials.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-pyrimidinamine has been found to have various biochemical and physiological effects depending on its application. In medicine, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has also been found to have antiviral properties. In agriculture, this compound inhibits the growth of weeds by targeting a specific enzyme in plants. In materials science, this compound can act as a building block for the synthesis of new materials.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-pyrimidinamine in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. In addition, it has also shown potential as an antiviral agent and as a herbicide. However, one limitation of using this compound is its complex synthesis method, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-pyrimidinamine. In medicine, further studies are needed to determine the efficacy and safety of this compound as a potential anticancer agent. In addition, studies are needed to determine its potential as an antiviral agent against other viruses. In agriculture, further studies are needed to determine the effectiveness of this compound as a herbicide and its potential impact on the environment. In materials science, further studies are needed to explore the potential of this compound as a building block for the synthesis of new materials.

Scientific Research Applications

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-pyrimidinamine has potential applications in various fields of scientific research. In medicine, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has also shown potential as an antiviral agent, particularly against herpes simplex virus. In agriculture, this compound has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds by targeting a specific enzyme in plants. In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials.

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-6-10(16-13(14)15-8)9-2-3-11-12(7-9)18-5-4-17-11/h2-3,6-7H,4-5H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVJYNVYKVYQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylpyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.